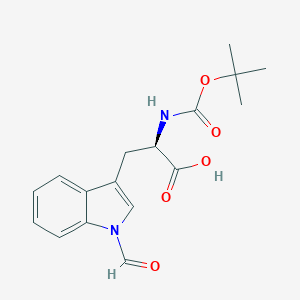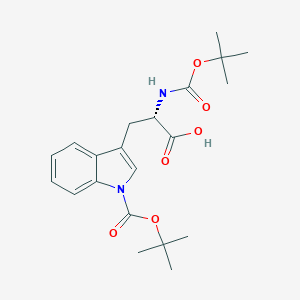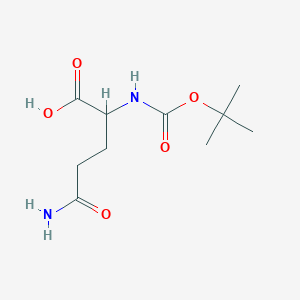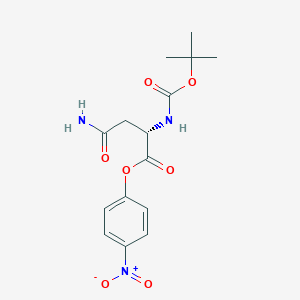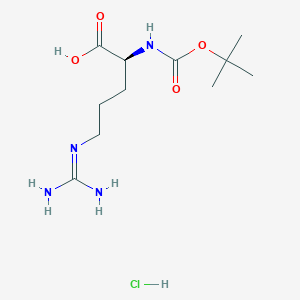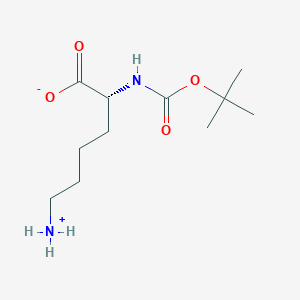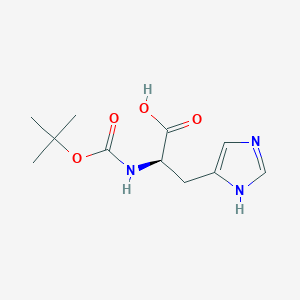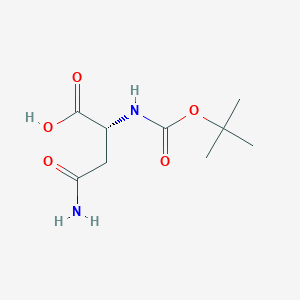
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, commonly referred to as (S)-methyl-2-amino-4-butanoate hydrochloride, is a derivative of the amino acid glutamate and is used in a variety of scientific research applications. It is an important compound in the study of biochemical and physiological processes and has been used in a number of studies to explore the effects of glutamate on cells. The compound is also used in the synthesis of other compounds and has been used in the study of receptor binding and drug delivery.
Applications De Recherche Scientifique
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)
The tert-butyloxycarbonyl (Boc) group plays a crucial role in peptide synthesis. Researchers have developed room-temperature ionic liquids (RTILs) derived from commercially available Boc-protected amino acids. These Boc-AAILs serve as efficient reactants and reaction media for peptide synthesis. Notably, the distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, yielding dipeptides in just 15 minutes .
Chemical Protection in Organic Synthesis
The chemically protected Boc group shields the reactive side chain and N-terminus of amino acids. As a result, Boc-AAILs can be employed in selective or multistep organic synthesis. Their miscibility in various solvents (acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide) further enhances their utility .
Unique Reactivity Patterns in Boc-Containing Compounds
The crowded tert-butyl group in Boc-protected amino acids elicits distinct reactivity patterns. Understanding these patterns is essential for designing efficient synthetic routes and optimizing chemical transformations. Researchers have explored the relevance of the tert-butyl group in both chemical reactions and biological processes .
Biodegradation Pathways and Environmental Impact
Investigating the fate of Boc-protected compounds in the environment is crucial. Understanding their biodegradation pathways helps assess their environmental impact. Researchers study how Boc groups are metabolized and degraded, contributing to our understanding of environmental chemistry .
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions .
Mode of Action
It is known that the compound contains a tert-butyloxycarbonyl (boc) group, which is a common protecting group used in peptide synthesis . The Boc group prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds .
Biochemical Pathways
While the specific biochemical pathways affected by H-DAB(BOC)-OME HCL are not explicitly stated in the available literature, it is known that amino acid derivatives can be involved in a variety of biochemical processes. For instance, they can participate in the synthesis of proteins, neurotransmitters, and other bioactive molecules. The Boc-protected amino acids, such as H-DAB(BOC)-OME HCL, are often used as starting materials in dipeptide synthesis .
Pharmacokinetics
In this case, the Boc group might influence the compound’s solubility and stability, potentially affecting its bioavailability .
Action Environment
The action, efficacy, and stability of H-DAB(BOC)-OME HCL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity and stability. Additionally, the presence of other molecules or ions in the environment can also affect the compound’s action .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647775 |
Source


|
| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride | |
CAS RN |
3350-15-0 |
Source


|
| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

